molecular formula C10H12INO B13976233 1-(4-Iodophenyl)-3-azetidinemethanol

1-(4-Iodophenyl)-3-azetidinemethanol

Cat. No.: B13976233
M. Wt: 289.11 g/mol
InChI Key: WFTKIKXUBTXNJO-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-azetidinemethanol is an organic compound characterized by the presence of an iodophenyl group attached to an azetidine ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol typically involves the reaction of 4-iodobenzaldehyde with azetidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-azetidinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-iodophenyl)-3-azetidinecarboxylic acid.

    Reduction: Formation of 1-(4-phenyl)-3-azetidinemethanol.

    Substitution: Formation of 1-(4-azidophenyl)-3-azetidinemethanol or 1-(4-cyanophenyl)-3-azetidinemethanol.

Scientific Research Applications

1-(4-Iodophenyl)-3-azetidinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-azetidinemethanol involves its interaction with specific molecular targets. The iodophenyl group can interact with various receptors or enzymes, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Iodophenyl)-3-azetidinecarboxylic acid
  • 1-(4-Phenyl)-3-azetidinemethanol
  • 1-(4-Azidophenyl)-3-azetidinemethanol
  • 1-(4-Cyanophenyl)-3-azetidinemethanol

Uniqueness

1-(4-Iodophenyl)-3-azetidinemethanol is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the azetidine ring and methanol group further enhances its versatility in various applications.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

[1-(4-iodophenyl)azetidin-3-yl]methanol

InChI

InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7H2

InChI Key

WFTKIKXUBTXNJO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)I)CO

Origin of Product

United States

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